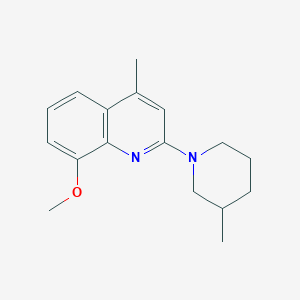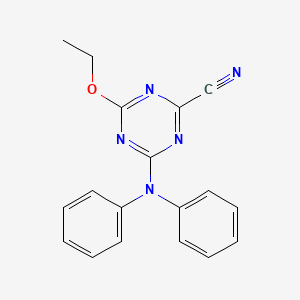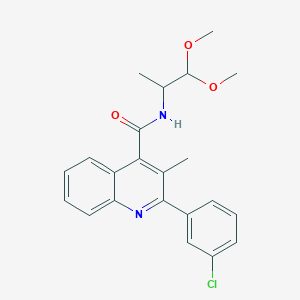![molecular formula C10H8Cl3NO2 B6078843 methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate](/img/structure/B6078843.png)
methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate, also known as methomyl, is a carbamate insecticide widely used in agriculture to control a variety of pests. It was first introduced in the 1960s and quickly gained popularity due to its effectiveness and low toxicity to mammals. Methomyl is a broad-spectrum insecticide that acts on the nervous system of insects, causing paralysis and death.
Mecanismo De Acción
Methomyl acts on the nervous system of insects by inhibiting the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. Inhibition of AChE leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemical and Physiological Effects
Methomyl has been shown to have a range of biochemical and physiological effects on organisms. In insects, it causes inhibition of AChE activity, leading to overstimulation of the nervous system and ultimately death. In mammals, methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate has low toxicity due to the rapid metabolism of the compound to non-toxic metabolites. However, exposure to high doses can cause symptoms such as nausea, vomiting, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methomyl is a widely used insecticide in laboratory experiments due to its effectiveness and low toxicity to mammals. It is relatively cheap and easy to obtain, making it a popular choice for researchers. However, methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate has limitations in terms of its specificity and selectivity. It is a broad-spectrum insecticide, meaning it can affect a wide range of organisms, including non-target species. This can make it difficult to study the effects of insecticides on specific organisms or ecosystems.
Direcciones Futuras
There are several future directions for the research and development of methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate. One area of interest is the development of more selective and specific insecticides that target only the pests of interest, without affecting non-target organisms. Another area of research is the investigation of the environmental impact of methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate and other insecticides, with a focus on developing more sustainable and environmentally friendly pest control methods. Additionally, further studies are needed to understand the long-term effects of exposure to methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate and other insecticides on human health and the environment.
Métodos De Síntesis
Methomyl is synthesized by reacting 2,2-dichlorovinyl dimethyl phosphate with 4-chloroaniline in the presence of a catalyst. The resulting product is then treated with methyl isocyanate to yield methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate. The synthesis process is relatively simple and can be carried out on a large scale, making it cost-effective.
Aplicaciones Científicas De Investigación
Methomyl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research studies to investigate its mode of action, toxicity, and environmental impact. Methomyl is commonly used in laboratory experiments to study the effects of insecticides on insects and other organisms.
Propiedades
IUPAC Name |
methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO2/c1-16-10(15)14-8(9(12)13)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUJJXXAYKHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=C(Cl)Cl)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078767.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenoxy)-3-(dimethylamino)-2-propanol](/img/structure/B6078768.png)
![4-{[2-[(3-chloro-2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid](/img/structure/B6078773.png)


![ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6078780.png)

![N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6078821.png)

![N-(4-chlorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6078835.png)

![1-benzoyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6078877.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6078880.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6078881.png)